4-アミノ-6-(5-メチルフラン-2-イル)ピリダジン-3-オール

説明

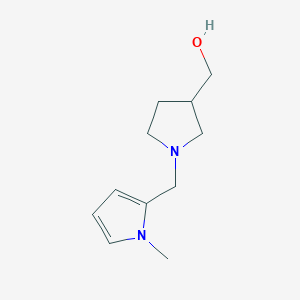

4-Amino-6-(5-methylfuran-2-yl)pyridazin-3-ol is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Amino-6-(5-methylfuran-2-yl)pyridazin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-6-(5-methylfuran-2-yl)pyridazin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

結晶学

この化合物は結晶学研究で使用されています . 関連する化合物である(E)-アミノ(2-((5-メチルフラン-2-イル)メチレン)ヒドラジニル)メタニミニウム硝酸一水和物の結晶構造が決定されています . この研究は、これらのタイプの化合物の構造的特性についての理解に貢献しています。

ボロン酸エステルの合成

“4-アミノ-6-(5-メチルフラン-2-イル)ピリダジン-3-オール”は、ボロン酸エステルの合成に潜在的に使用できます . 例えば、5-メチルフラン-2-ボロン酸ピナコールエステルは、合成されている関連化合物です .

光起電力デバイス

“4-アミノ-6-(5-メチルフラン-2-イル)ピリダジン-3-オール”から合成できる可能性のあるターピリジンとその錯体は、光起電力デバイスに用途があります . これらの化合物は、太陽電池の効率を高めるために使用できます .

センサー

ターピリジンとその錯体は、センサーにも用途があります . これらの化合物は、特定の分子またはイオンを検出するために使用でき、分析化学の進歩に貢献しています .

医薬品化学

ターピリジンとその錯体は、医薬品化学で使用されています . これらは、新しい薬剤または治療薬の開発に潜在的に使用できます .

金属有機構造体(MOF)の構築

ターピリジンとその錯体は、MOFの構築に使用できます . MOFは、ガス貯蔵、触媒、薬物送達など、幅広い用途を持つ多孔質材料です .

還元アミノ化、水素化、脱酸素化

“4-アミノ-6-(5-メチルフラン-2-イル)ピリダジン-3-オール”は、還元アミノ化、水素化、脱酸素化反応に潜在的に使用できます . これらの反応は、アミンや他の有機化合物の合成において重要です .

ヘテロ環の合成

この化合物は、N、O、およびSを含むヘテロ環の合成に使用できます . これらのヘテロ環は、医薬品や農薬の開発など、幅広い用途があります .

作用機序

Target of Action

Pyridazines and pyridazinones are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

Mode of Action

The mode of action of these compounds can vary greatly depending on their structure and the specific biological target they interact with . For example, some pyridazinone derivatives have been shown to inhibit phosphodiesterase-III (PDE-III), leading to enhanced potency .

Biochemical Pathways

The biochemical pathways affected by these compounds can also vary widely. They have been shown to possess a range of biological properties, including anti-inflammatory, antiplatelet, anticancer, antidepressant, antidiabetic, antihypertensive, anticonvulsant, and many others .

Result of Action

The molecular and cellular effects of these compounds can include changes in enzyme activity, alterations in cell signaling pathways, and effects on cell growth and proliferation .

生化学分析

Biochemical Properties

4-Amino-6-(5-methylfuran-2-yl)pyridazin-3-ol plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with several enzymes, including kinases and oxidoreductases. The amino group at position 4 can form hydrogen bonds with the active sites of enzymes, thereby influencing their catalytic activities. Additionally, the 5-methylfuran-2-yl group can engage in hydrophobic interactions with enzyme pockets, further stabilizing the enzyme-substrate complex. These interactions highlight the compound’s potential as an enzyme modulator in various biochemical pathways .

Cellular Effects

The effects of 4-Amino-6-(5-methylfuran-2-yl)pyridazin-3-ol on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving protein kinases. By modulating kinase activity, this compound can alter gene expression patterns and affect cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in cell proliferation, apoptosis, and metabolic pathways. These changes in gene expression can lead to altered cellular functions, making 4-Amino-6-(5-methylfuran-2-yl)pyridazin-3-ol a potential candidate for therapeutic applications .

Molecular Mechanism

At the molecular level, 4-Amino-6-(5-methylfuran-2-yl)pyridazin-3-ol exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their functions. For example, it can inhibit the activity of certain kinases by competing with ATP for binding sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, it can activate oxidoreductases by stabilizing their active conformations, enhancing their catalytic efficiency. These molecular interactions underscore the compound’s versatility in modulating biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-6-(5-methylfuran-2-yl)pyridazin-3-ol have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to the compound can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes. In vivo studies have indicated that the compound can accumulate in tissues over time, potentially leading to sustained biological effects .

Dosage Effects in Animal Models

The effects of 4-Amino-6-(5-methylfuran-2-yl)pyridazin-3-ol in animal models are dose-dependent. At low doses, the compound has been shown to exert beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced. These findings highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

4-Amino-6-(5-methylfuran-2-yl)pyridazin-3-ol is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 oxidases, which introduce hydroxyl groups into the compound, making it more water-soluble and facilitating its excretion. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis and the citric acid cycle. These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 4-Amino-6-(5-methylfuran-2-yl)pyridazin-3-ol is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. For example, it can bind to cytosolic proteins, facilitating its distribution throughout the cytoplasm, or it can be sequestered in organelles, such as the mitochondria, where it can exert its effects .

Subcellular Localization

The subcellular localization of 4-Amino-6-(5-methylfuran-2-yl)pyridazin-3-ol is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it can be phosphorylated by kinases, which can alter its localization to the nucleus, where it can influence gene expression. Alternatively, it can be acetylated, directing it to the mitochondria, where it can affect mitochondrial function. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context .

特性

IUPAC Name |

5-amino-3-(5-methylfuran-2-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-5-2-3-8(14-5)7-4-6(10)9(13)12-11-7/h2-4H,1H3,(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGCPYCRMRDGCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NNC(=O)C(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475550.png)

![2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1475553.png)

![1-{[(1-Methoxypropan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475559.png)

![1-{[(2-Hydroxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475560.png)

amine](/img/structure/B1475561.png)

![1-({[(2-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475564.png)

![1-{[(3-Methoxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475565.png)

![Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1475570.png)

![1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475572.png)